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molecular formula C12H12N2O B8316874 2-Benzyl-5-methyl-4-imidazolecarboxaldehyde

2-Benzyl-5-methyl-4-imidazolecarboxaldehyde

Cat. No. B8316874
M. Wt: 200.24 g/mol
InChI Key: URODTOQIGNUZCY-UHFFFAOYSA-N
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Patent
USRE030511

Procedure details

A mixture of 8.79 gm. of 2-benzyl-5-methyl-4-imidazolemethanol and 55.7 ml. of concentrated HNO3 is left at room temperature overnight. The solution is heated for 45 minutes on a steam bath, cooled, the basified with aqueous sodium carbonate. After heating the resulting mixture on a steam bath, it is cooled and the solid collected. Two recrystallizations from ethanol give the desired product, m.p. 171°-173° C.
Name
2-benzyl-5-methyl-4-imidazolemethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:8]1[NH:9][C:10]([CH3:15])=[C:11]([CH2:13][OH:14])[N:12]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[N+]([O-])(O)=O.C(=O)([O-])[O-].[Na+].[Na+]>>[CH2:1]([C:8]1[NH:9][C:10]([CH3:15])=[C:11]([CH:13]=[O:14])[N:12]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
2-benzyl-5-methyl-4-imidazolemethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)C=1NC(=C(N1)CO)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 8.79 gm
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated for 45 minutes on a steam bath
Duration
45 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled
TEMPERATURE
Type
TEMPERATURE
Details
After heating the resulting mixture on a steam bath
TEMPERATURE
Type
TEMPERATURE
Details
it is cooled
CUSTOM
Type
CUSTOM
Details
the solid collected
CUSTOM
Type
CUSTOM
Details
Two recrystallizations from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C=1NC(=C(N1)C=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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